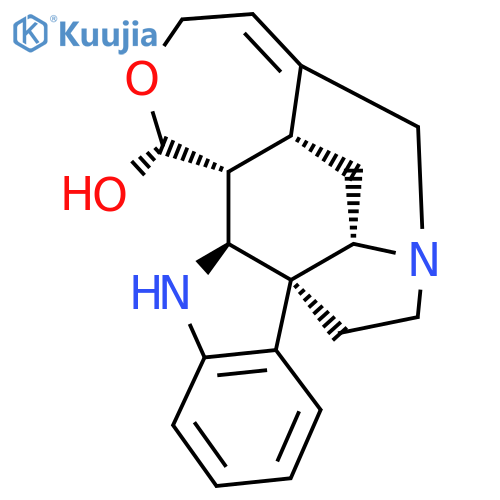Cas no 466-85-3 (Wieland-Gumlich aldehyde)

Wieland-Gumlich aldehyde structure
商品名:Wieland-Gumlich aldehyde
Wieland-Gumlich aldehyde 化学的及び物理的性質
名前と識別子
-
- 19,20-didehydro-17,18-epoxycuran-17-ol
- caracurine VII
- Wieland-Gumlich aldehyde
- (17R)-19,20-didehydro-17,18-epoxycuran-17-ol
- (17R)-17,18-Epoxy-19,20-didehydrocuran-17-ol
- Curan-17-ol, 19,20-didehydro-17,18-epoxy-, (4S,17R)-
- Deacetyldiaboline
- Desacetyldiaboline
- SCHEMBL10480901
- Q27293522
- UNII-X3Q09D1K96
- X3Q09D1K96
- WIELAND-GUMLICH ALDEHYDE [MI]
- CHEBI:141968
- AKOS040754421
- caracurin VII
- 466-85-3
- (4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol
- Diaboline, 1-deacetyl-
- Caracurine
- 1-Deacetyldiaboline
- Curan-17-ol, 19,20-didehydro-17-18-epoxy-, (17R)-
- DTXSID90963615
- (17R)-19,20-Didehydro-17-18-epoxycuran-17-ol
- WGA
-
- インチ: 1S/C19H22N2O2/c22-18-16-12-9-15-19(6-7-21(15)10-11(12)5-8-23-18)13-3-1-2-4-14(13)20-17(16)19/h1-5,12,15-18,20,22H,6-10H2/t12-,15-,16+,17-,18+,19+/m0/s1
- InChIKey: UFUDXCDPABDFHK-SRCYXDNASA-N
- ほほえんだ: O1CC=C2CN3CC[C@]45C6C=CC=CC=6N[C@H]4[C@H]([C@@H]1O)[C@H]2C[C@H]35
計算された属性
- せいみつぶんしりょう: 310.168
- どういたいしつりょう: 310.168
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 564
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 44.7Ų
じっけんとくせい
- 密度みつど: 1.39
- ゆうかいてん: 213-215 °C(Solv: benzene (71-43-2))
- ふってん: 536.4°C at 760 mmHg
- フラッシュポイント: 278.2°C
- 屈折率: 1.71
- ひせんこうど: D22 -133.8° (c = 0.52 in methanol)
- 酸性度係数(pKa): 12.52±0.20(Predicted)
Wieland-Gumlich aldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-5 mg |
Wieland-gumlich aldehyde |
466-85-3 | 5mg |
¥7000.00 | 2023-03-30 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-5mg |
Wieland-gumlich aldehyde |
466-85-3 | 5mg |
¥ 9100 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-100mg |
Wieland-gumlich aldehyde |
466-85-3 | 100mg |
¥ 23500 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-50mg |
Wieland-gumlich aldehyde |
466-85-3 | 50mg |
¥ 18300 | 2023-09-07 |
Wieland-Gumlich aldehyde 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
466-85-3 (Wieland-Gumlich aldehyde) 関連製品
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
